1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS No. 1368786-33-7) is a tertiary alcohol derivative with a 3,4-dichlorobenzylamino substituent. Its molecular formula is C₁₁H₁₅Cl₂NO, and it has a molecular weight of 248.15 g/mol . Structurally, it features a 2-methylpropan-2-ol (tert-butanol) backbone linked to a 3,4-dichlorophenylmethylamine group. The compound’s stereochemistry is undefined (0 of 1 defined stereocenters), which may influence its physicochemical properties and interactions with biological targets .
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
MHYYIBXWWRTOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Alcohol Backbone Variants
- 1-[(3,4-Dichlorobenzyl)amino]-2-propanol (C₁₀H₁₃Cl₂NO): This analog differs by having a secondary alcohol (2-propanol) instead of a tertiary alcohol. The reduced steric hindrance may enhance solubility but decrease metabolic stability compared to the target compound .
- This structural feature is absent in the target compound, which lacks aromatic hydroxyl groups.
Agrochemical Derivatives
- Propiconazole (C₁₅H₁₇Cl₂N₃O₂): A triazole fungicide with a dioxolane ring and dichlorophenyl group. Unlike the target compound, its mechanism involves cytochrome P450 inhibition in fungi . The triazole moiety is critical for antifungal activity, whereas the tertiary alcohol in the target compound may serve as a synthetic handle for further derivatization.
Pharmacologically Active Analogues
- SR140333 (C₃₄H₃₈Cl₂N₂O₂): A neurokinin-1 receptor antagonist featuring a 3,4-dichlorophenyl group within a piperidine scaffold . While structurally more complex, the dichlorophenyl moiety is a common pharmacophore for receptor binding, suggesting that the target compound’s dichlorophenylmethylamino group could be explored for similar interactions.
Physicochemical and Functional Insights
- Solubility and Stability : The tertiary alcohol in the target compound may reduce water solubility compared to secondary alcohol analogs but improve lipid membrane permeability.
- Synthetic Utility: The absence of stereochemical definition (as noted in for a related compound) could simplify synthesis but may limit enantiomer-specific biological activity .
- Crystallographic Behavior : Unlike the naphthol analog in , the target compound’s solid-state properties remain uncharacterized. However, the lack of aromatic hydroxyl groups precludes intramolecular H-bonding observed in naphthol derivatives .
Biological Activity
1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol, commonly known by its chemical name, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.
- Molecular Formula : C₁₁H₁₅Cl₂NO
- Molecular Weight : 248.15 g/mol
- CAS Number : 1368786-33-7
1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol exhibits various biological activities attributed to its structural features. The presence of the dichlorophenyl group enhances its interaction with biological targets, particularly in the central nervous system.
Key Mechanisms Include :
- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters, leading to increased levels in the synaptic cleft.
- Receptor Modulation : It may act as a modulator at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
Pharmacological Effects
Research indicates that this compound has potential applications in treating conditions such as depression and anxiety due to its effects on neurotransmitter systems.
Table 1: Summary of Biological Activities
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol in rodent models. The results showed significant reductions in depressive behaviors compared to control groups, suggesting a promising therapeutic profile for mood disorders.
Study 2: Anxiolytic Properties
Another study investigated the anxiolytic properties of this compound using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to those receiving a placebo, indicating reduced anxiety.
Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to prevent cell death in vitro, suggesting potential for neurodegenerative disease applications.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol?
The compound can be synthesized via nucleophilic substitution or reductive amination. A microwave-assisted approach, similar to methods used for dichloropyridazine derivatives, may enhance regioselectivity and yield . Intermediate purification should prioritize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the tertiary amine product. Reaction progress can be monitored via TLC using ninhydrin staining for primary/secondary amines .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR : and NMR can confirm the tertiary amine structure, with characteristic shifts for the dichlorophenyl group (δ 6.8–7.4 ppm for aromatic protons) and the methylpropan-2-ol backbone (δ 1.2–1.5 ppm for geminal methyl groups) .
- FT-IR : Look for N-H stretching (3300–3500 cm) and C-Cl vibrations (600–800 cm) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 260.0347) .
Q. What safety protocols are critical during handling and storage?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as dichlorophenyl derivatives may cause irritation .
- Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
- Dispose of waste via licensed hazardous chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can reaction mechanisms for byproduct formation be elucidated under varying synthetic conditions?
Byproducts such as Schiff bases or oxidation products (e.g., ketones) may arise from incomplete reductive amination or exposure to oxygen. Mechanistic studies should employ:
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from impurities (e.g., residual solvents) or assay variability. Mitigation approaches include:
- HPLC purity validation : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to reference standards .
- Dose-response standardization : Normalize bioactivity data to molar concentrations rather than mass-based metrics .
- Batch-to-batch consistency checks : Implement QC protocols for synthetic intermediates (e.g., amine precursors) .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use crystal structures of homologous receptors (e.g., GPCRs) to model binding poses .
- QSAR modeling : Corrogate electronic descriptors (e.g., Cl substituent electronegativity) with activity data .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
